

An In-depth Technical Guide to the Physicochemical Properties of Methoprene Acid Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoprene acid*

Cat. No.: *B1231223*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of **methoprene acid** isomers, the primary biologically active metabolites of the insect growth regulator methoprene. Understanding these properties is crucial for research into its mechanism of action, metabolic fate, and potential applications in drug development, particularly concerning its interaction with retinoid X receptors (RXRs).

Introduction to Methoprene and its Acid Metabolites

Methoprene is a juvenile hormone analog used to control insect populations by disrupting their development.^[1] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more biologically active form.^[2] In biological systems, methoprene is metabolized to **methoprene acid** through hydrolysis of its isopropyl ester.^[3] This acid metabolite, particularly the (S)-isomer, has been identified as a ligand for retinoid X receptors (RXRs), a class of nuclear receptors involved in various physiological processes.^[3] ^[4] This interaction highlights the importance of understanding the distinct properties of each **methoprene acid** isomer.

Methoprene and its corresponding acid can exist as enantiomers ((R) and (S)) at the C7 position and as geometric isomers ((2E,4E), (2Z,4E), etc.) due to the two double bonds in their structure. The (2E,4E,7S)-isomer is the most biologically active form.

Physicochemical Properties

The physicochemical properties of the individual isomers of **methoprene acid** are not extensively documented in publicly available literature. Therefore, the following tables summarize the available experimental data for methoprene isomers and provide a combination of available and estimated data for **methoprene acid** isomers.

Methoprene Isomers

Quantitative data for the parent compound, methoprene, is more readily available and provides a baseline for understanding the properties of its acid metabolite.

Property	(S)-Methoprene	(R)-Methoprene	Racemic Methoprene
CAS Number	65733-16-6[5][6][7][8]	65733-17-7[9]	40596-69-8[10][11] [12]
Molecular Formula	C ₁₉ H ₃₄ O ₃ [5]	C ₁₉ H ₃₄ O ₃ [9]	C ₁₉ H ₃₄ O ₃ [10]
Molecular Weight (g/mol)	310.47[7]	310.47	310.47[10]
Appearance	Clear, amber, or pale yellow liquid[1]	-	Amber liquid[10]
Boiling Point (°C)	-	-	135-136 at 0.06 mmHg[10]
Melting Point (°C)	-	-	< 25[3]
Water Solubility (mg/L)	-	-	1.39 at 25°C[10]
logP (Octanol/Water)	> 4 (Estimated)	5.5 (Computed)[9]	> 6[3]
Density (g/mL)	-	-	0.9261 at 20°C[10]

Methoprene Acid Isomers

Experimental data for **methoprene acid** isomers is scarce. The data presented below for the individual isomers are largely estimated based on the properties of similar long-chain carboxylic acids and computational predictions. The pKa is estimated to be in the typical range for carboxylic acids.

Property	(S)-Methoprene Acid	(R)-Methoprene Acid	Racemic Methoprene Acid
CAS Number	-	-	53092-52-7[13][14]
Molecular Formula	<chem>C16H28O3</chem> [14]	<chem>C16H28O3</chem>	<chem>C16H28O3</chem> [14]
Molecular Weight (g/mol)	268.39[14]	268.39	268.39[14]
Appearance	Estimated: Oily liquid or low-melting solid	Estimated: Oily liquid or low-melting solid	-
Boiling Point (°C)	Estimated: > 200	Estimated: > 200	-
Melting Point (°C)	Estimated: < 25	Estimated: < 25	-
Water Solubility (mg/L)	Estimated: < 10 (pH dependent)	Estimated: < 10 (pH dependent)	-
logP (Octanol/Water)	Estimated: 3-4	Estimated: 3-4	-
pKa	Estimated: ~4.5 - 5.0[15]	Estimated: ~4.5 - 5.0	Estimated: ~4.5 - 5.0

Note: Estimated values are based on the general properties of long-chain unsaturated carboxylic acids and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of **methoprene acid** isomers. The following sections outline methodologies based on established guidelines and relevant literature.

Determination of Water Solubility (OECD 105)

The water solubility of **methoprene acid** isomers can be determined using the flask method, as they are expected to have solubilities below 10^{-2} g/L.

Methodology:

- Preparation: A supersaturated solution of the **methoprene acid** isomer is prepared in deionized water.
- Equilibration: The solution is stirred at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- Phase Separation: The solution is centrifuged to separate the excess undissolved solute.
- Quantification: The concentration of the **methoprene acid** isomer in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Partition Coefficient (logP) (OECD 107/117)

The n-octanol/water partition coefficient (logP) is a critical parameter for predicting the environmental fate and biological activity of a compound. Both the shake-flask method (OECD 107) and the HPLC method (OECD 117) can be employed.

Shake-Flask Method (OECD 107):

- Preparation: A solution of the **methoprene acid** isomer is prepared in either n-octanol or water.
- Partitioning: A known volume of the solution is mixed with the other solvent (water or n-octanol, respectively) in a flask.
- Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for phase separation, often aided by centrifugation.

- Quantification: The concentration of the isomer in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

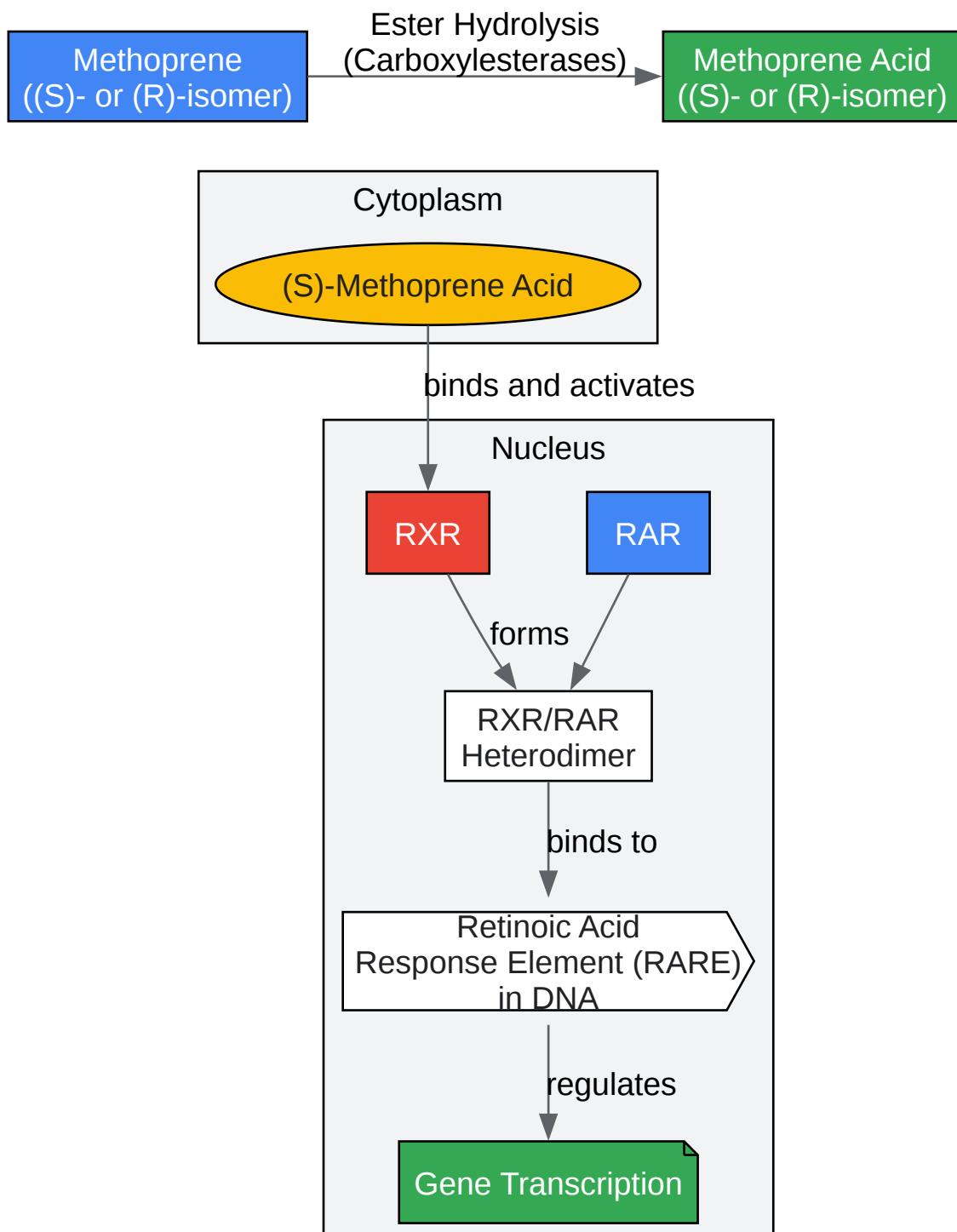
HPLC Method (OECD 117):

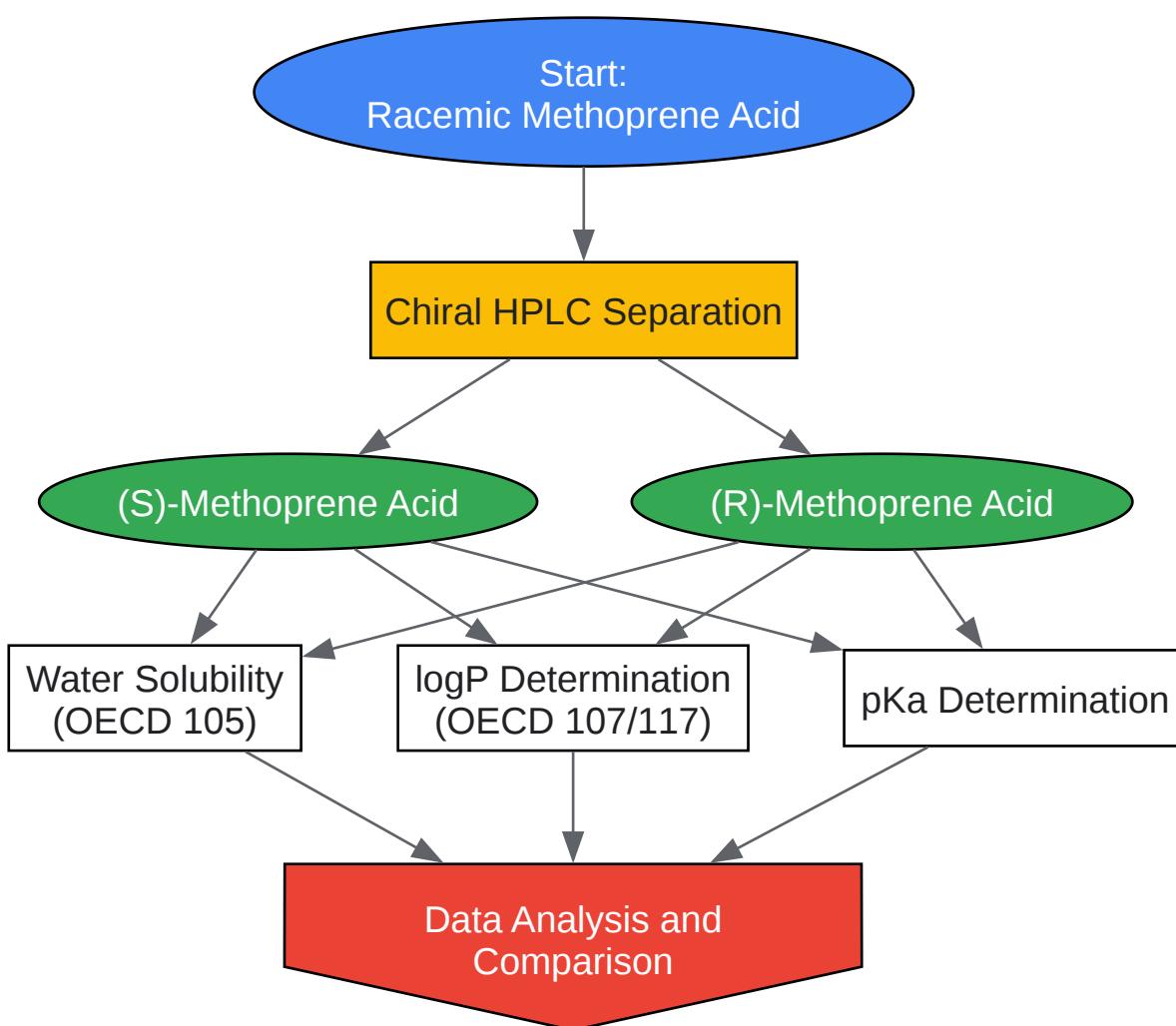
- Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its logP value.
- Calibration: A calibration curve is generated by injecting a series of standard compounds with known logP values and recording their retention times.
- Analysis: The **methoprene acid** isomer is injected onto the same column under identical conditions.
- Calculation: The logP of the isomer is determined from its retention time using the calibration curve.

Chiral Separation of Methoprene Acid Isomers by HPLC

The separation and quantification of the individual enantiomers of **methoprene acid** are crucial for studying their distinct biological activities. Chiral HPLC is the method of choice for this purpose.[\[16\]](#)

Methodology:


- Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiraldex AD) are often effective for separating chiral carboxylic acids.[\[17\]](#)
- Mobile Phase: A suitable mobile phase is chosen. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[\[17\]](#)


- **Detection:** A UV detector is commonly used for quantification. A circular dichroism (CD) detector can provide additional information on the chirality of the separated isomers.
- **Method Development:** The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.
- **Quantification:** The concentration of each enantiomer is determined by integrating the peak area from the chromatogram.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Methoprene

Methoprene is metabolized in vivo to its active acid form. The primary metabolic step is the hydrolysis of the isopropyl ester.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methoprene - Wikipedia [en.wikipedia.org]
- 2. Methoprene (Ref: OMS 1697) [sitem.herts.ac.uk]
- 3. Methoprene | C19H34O3 | CID 5366546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. (S)-Methoprene | CAS 65733-16-6 | LGC Standards [lgcstandards.com]
- 7. S-(+)-Methoprene - LKT Labs [lktlabs.com]
- 8. Medchemexpress LLC HY-B1161A 100mg , S-Methoprene CAS:65733-16-6 Purity:>98%, | Fisher Scientific [fishersci.com]
- 9. 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, (R-(E,E))- | C19H34O3 | CID 16722132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methoprene [drugfuture.com]
- 11. Methoprene [webbook.nist.gov]
- 12. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 13. scbt.com [scbt.com]
- 14. 甲戊二烯酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. chem.indiana.edu [chem.indiana.edu]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methoprene Acid Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231223#physicochemical-properties-of-methoprene-acid-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com